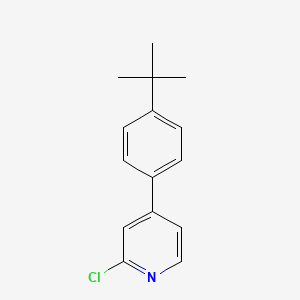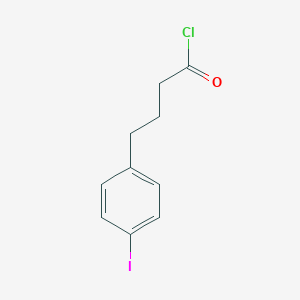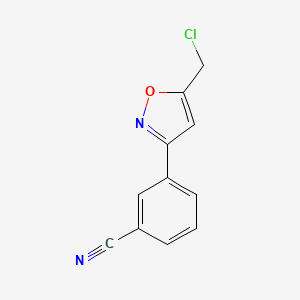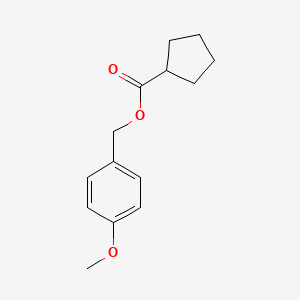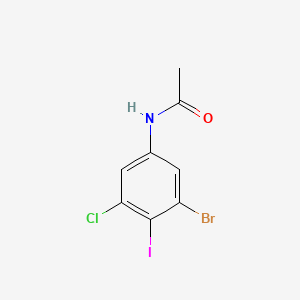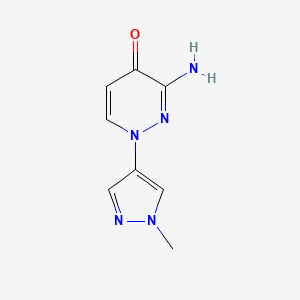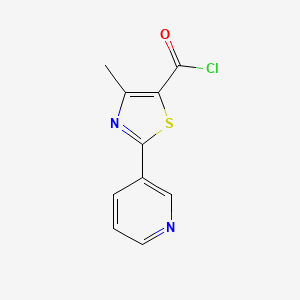
(2-Bromo-2-cyclopropylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-2-cyclopropylethyl)benzene is an organic compound featuring a benzene ring substituted with a 2-bromo-2-cyclopropylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-cyclopropylethyl)benzene typically involves the bromination of 2-cyclopropylethylbenzene. This can be achieved through electrophilic aromatic substitution, where bromine (Br₂) is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr₃) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-2-cyclopropylethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Aplicaciones Científicas De Investigación
(2-Bromo-2-cyclopropylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-2-cyclopropylethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene derivatives . The cyclopropyl group can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.
Comparación Con Compuestos Similares
Bromobenzene: A simpler analog with a single bromine substituent on the benzene ring.
Cyclopropylbenzene: Lacks the bromine substituent but contains the cyclopropyl group.
2-Bromoethylbenzene: Similar structure but without the cyclopropyl group.
Uniqueness: (2-Bromo-2-cyclopropylethyl)benzene is unique due to the presence of both the bromine and cyclopropyl groups, which confer distinct reactivity and stability characteristics compared to its analogs .
This comprehensive overview highlights the significance of this compound in various fields of scientific research and its potential applications
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
(2-bromo-2-cyclopropylethyl)benzene |
InChI |
InChI=1S/C11H13Br/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clave InChI |
DHRRTHYCXAMGAR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



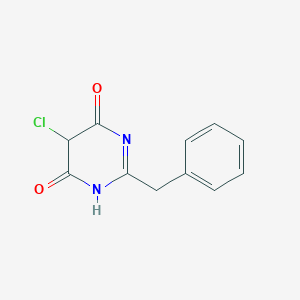
![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
